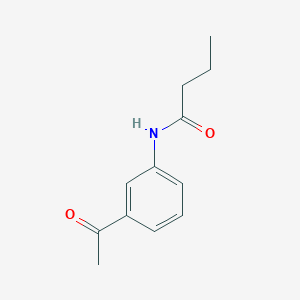
N-(3-acetylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)butanamide typically involves the reaction of 3-acetylphenylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
N-(3-acetylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
N-(3-acetylphenyl)butanamide is primarily used in proteomics research. It serves as a building block for the synthesis of more complex molecules and is used in various biochemical assays . Its applications extend to:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Employed in the study of protein interactions.
作用機序
類似化合物との比較
Similar Compounds
- N-(3-acetylphenyl)acetamide
- N-(3-acetylphenyl)propionamide
- N-(3-acetylphenyl)hexanamide
Uniqueness
N-(3-acetylphenyl)butanamide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like N-(3-acetylphenyl)acetamide provides different reactivity and solubility characteristics .
生物活性
N-(3-acetylphenyl)butanamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- An acetyl group attached to a phenyl ring.
- A butanamide chain which contributes to its pharmacological properties.
The molecular formula is C12H15NO, with a molecular weight of approximately 201.25 g/mol. The presence of the acetyl group allows for potential interactions with various biological targets, making it a candidate for further studies in drug development.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various microbial strains, suggesting that it could serve as a lead compound for developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thus providing therapeutic benefits in inflammatory diseases.
3. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This activity is likely mediated through its interaction with specific cellular pathways involved in cancer progression.
The mechanism of action for this compound involves several biochemical interactions:
- Hydrogen Bonding: The acetyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.
- Hydrophobic Interactions: The phenyl and butanamide groups facilitate hydrophobic interactions with enzymes or receptors, modulating their activity.
- Enzyme Inhibition: The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Research A | Antimicrobial | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |
| Research B | Anti-inflammatory | Showed reduced levels of TNF-α and IL-6 in vitro, indicating potential for treating inflammatory conditions. |
| Research C | Anticancer | Induced apoptosis in breast cancer cell lines, with IC50 values suggesting potency comparable to established chemotherapeutics. |
特性
IUPAC Name |
N-(3-acetylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-5-12(15)13-11-7-4-6-10(8-11)9(2)14/h4,6-8H,3,5H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRVIEYIDAPUKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













